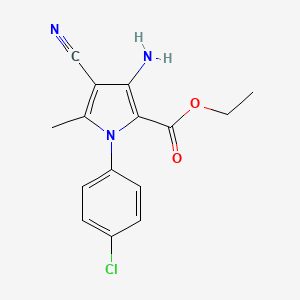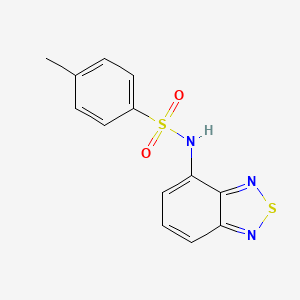![molecular formula C19H25N3O4 B5656701 4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone](/img/structure/B5656701.png)
4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Beschreibung
The compound "4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone" is part of a class of chemicals known for their interactions with biological systems, particularly through serotonin receptors. However, the specific compound does not have direct research associated with it, so I will reference related compounds to provide context.
Synthesis Analysis
The synthesis of compounds similar to "4-[(1-ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone" involves multi-step chemical reactions, starting from basic building blocks like pyridinyl piperazines and methoxybenzyl derivatives. These are often constructed through reactions involving ethylene and carbon monoxide under the presence of rhodium catalysts, indicating complex synthesis pathways involving carbonylation at specific C-H bonds (Ishii et al., 1997).
Molecular Structure Analysis
The molecular structure of compounds in this category typically includes a piperazine ring, a pyrrolidinyl group, and methoxybenzyl moiety. These structures allow for various interactions with biological targets, particularly with central nervous system receptors. The presence of these functional groups suggests the compound's ability to cross the blood-brain barrier and interact with neuronal receptors (Plenevaux et al., 2000).
Chemical Reactions and Properties
Related compounds demonstrate stability in physiological conditions and the ability to undergo metabolic processes, maintaining structural integrity in biological environments. These reactions often involve minor modifications in the body without breaking down the core structure, maintaining the ability to interact with target receptors (Zhuang et al., 1994).
Physical Properties Analysis
Compounds of this nature typically exhibit solid-state structures that can be significantly influenced by intermolecular interactions, particularly hydrogen bonding. This impacts their solubility, stability, and overall physical behavior under different environmental conditions (Kuleshova et al., 2000).
Chemical Properties Analysis
The chemical properties include high affinity and selectivity towards specific receptors, such as serotonin receptors, reflected in their binding affinities in biological assays. The compound's functional groups, such as the methoxybenzyl and pyrrolidinyl carbonyl, contribute significantly to its interaction with biological targets, affecting its pharmacological profile (Zhuang et al., 1998).
Eigenschaften
IUPAC Name |
4-(1-ethyl-5-oxopyrrolidine-3-carbonyl)-1-[(3-methoxyphenyl)methyl]piperazin-2-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25N3O4/c1-3-20-12-15(10-17(20)23)19(25)22-8-7-21(18(24)13-22)11-14-5-4-6-16(9-14)26-2/h4-6,9,15H,3,7-8,10-13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWFPBJWUKSDMIP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CC(CC1=O)C(=O)N2CCN(C(=O)C2)CC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(1-Ethyl-5-oxo-3-pyrrolidinyl)carbonyl]-1-(3-methoxybenzyl)-2-piperazinone | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[4-(benzyloxy)-3-methoxyphenyl]-N-(tert-butyl)acrylamide](/img/structure/B5656619.png)
![1-[6-(8-methoxy-2-methylquinolin-5-yl)pyridin-2-yl]ethanol](/img/structure/B5656624.png)




![N~2~-(aminocarbonyl)-N~1~-[rel-(3R,4S)-1-(6-cyclopropyl-4-pyrimidinyl)-4-propyl-3-pyrrolidinyl]glycinamide hydrochloride](/img/structure/B5656672.png)
![2-{[1-(3,4-dimethylphenyl)-1H-tetrazol-5-yl]thio}-N-(4-ethoxyphenyl)acetamide](/img/structure/B5656674.png)
![4-(1-ethyl-1H-imidazol-2-yl)-1-{[4-(methylthio)phenyl]sulfonyl}piperidine](/img/structure/B5656678.png)

![N-[(7-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]isonicotinamide](/img/structure/B5656687.png)
![2-[9-(1H-indol-6-ylcarbonyl)-3-oxo-2,9-diazaspiro[5.5]undec-2-yl]acetamide](/img/structure/B5656697.png)
![7-methoxy-N-[(4-methyl-5,6,7,8-tetrahydroquinazolin-2-yl)methyl]chromane-3-carboxamide](/img/structure/B5656707.png)
